molecular formula C14H13Cl2N3O3S B4387362 5-chloro-N-(3-chloro-2-methylphenyl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide

5-chloro-N-(3-chloro-2-methylphenyl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide

Cat. No. B4387362
M. Wt: 374.2 g/mol
InChI Key: UGHCODSLXPDPRG-UHFFFAOYSA-N
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Description

5-chloro-N-(3-chloro-2-methylphenyl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as CC-1065 analog and has been extensively studied for its anticancer properties.

Mechanism of Action

CC-1065 analog exerts its anticancer effects by binding to the minor groove of DNA and causing DNA damage. This leads to the inhibition of DNA replication and transcription, ultimately resulting in the death of cancer cells. The compound has also been found to induce cell cycle arrest and inhibit angiogenesis, which are important processes involved in cancer growth and metastasis.
Biochemical and Physiological Effects:
CC-1065 analog has been shown to have a high affinity for DNA, which is responsible for its anticancer properties. The compound has also been found to be stable in human plasma and has a long half-life, making it a promising candidate for further development. However, CC-1065 analog has also been found to be toxic to normal cells, which is a major limitation in its clinical application.

Advantages and Limitations for Lab Experiments

CC-1065 analog has several advantages for lab experiments, including its high potency and specificity for cancer cells. It can be easily synthesized in the laboratory, and its mechanism of action is well understood. However, the compound is highly toxic, which poses a risk to researchers handling it. In addition, the synthesis of CC-1065 analog is complex and requires specialized equipment and expertise.

Future Directions

There are several future directions for the research and development of CC-1065 analog. One potential direction is the modification of the compound to reduce its toxicity while maintaining its anticancer properties. Another direction is the development of targeted delivery systems to improve the specificity of the compound for cancer cells. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of CC-1065 analog in humans.
Conclusion:
CC-1065 analog is a promising compound for the treatment of cancer due to its potent anticancer properties. While there are limitations in its clinical application, further research and development may lead to the development of safer and more effective therapies for cancer.

Scientific Research Applications

CC-1065 analog has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, lung, and colon cancer. It has been found to be effective in inhibiting the growth of cancer cells and inducing apoptosis. In addition, CC-1065 analog has also been studied for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.

properties

IUPAC Name

5-chloro-N-(3-chloro-2-methylphenyl)-2-ethylsulfonylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3O3S/c1-3-23(21,22)14-17-7-10(16)12(19-14)13(20)18-11-6-4-5-9(15)8(11)2/h4-7H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHCODSLXPDPRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(C(=CC=C2)Cl)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-chloro-N-(3-chloro-2-methylphenyl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide
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5-chloro-N-(3-chloro-2-methylphenyl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide
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5-chloro-N-(3-chloro-2-methylphenyl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide
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5-chloro-N-(3-chloro-2-methylphenyl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide
Reactant of Route 5
5-chloro-N-(3-chloro-2-methylphenyl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide
Reactant of Route 6
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5-chloro-N-(3-chloro-2-methylphenyl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide

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